Cas no 897482-12-1 (1-4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-dimethylpropan-1-one)

1-4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-dimethylpropan-1-one is a fluorinated benzothiazole derivative featuring a piperazine linker and a sterically hindered ketone moiety. This compound is of interest in medicinal chemistry and materials science due to its structural rigidity, conferred by the benzothiazole core, and the electron-withdrawing effects of the fluorine substituents, which enhance stability and reactivity. The piperazine group provides flexibility for further functionalization, while the tert-butyl-like ketone moiety improves solubility and steric control. Potential applications include its use as a building block in pharmaceuticals, particularly for kinase inhibitors or fluorescent probes, owing to its photophysical properties. Its well-defined synthesis route ensures reproducibility for research and industrial use.
1-4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-dimethylpropan-1-one structure
897482-12-1 structure
Product Name:1-4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-dimethylpropan-1-one
CAS No:897482-12-1
MF:C16H19F2N3OS
MW:339.403369188309
CID:5481158
Update Time:2025-10-21

1-4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-dimethylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one
    • 1-4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-dimethylpropan-1-one
    • Inchi: 1S/C16H19F2N3OS/c1-16(2,3)14(22)20-4-6-21(7-5-20)15-19-13-11(18)8-10(17)9-12(13)23-15/h8-9H,4-7H2,1-3H3
    • InChI Key: CSQWTUVAQDPTQE-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=C(F)C=C(F)C=C3S2)CC1)(=O)C(C)(C)C

1-4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-dimethylpropan-1-one Pricemore >>

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1-4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-dimethylpropan-1-one Related Literature

Additional information on 1-4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-dimethylpropan-1-one

Recent Advances in the Study of 1-4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-dimethylpropan-1-one (CAS: 897482-12-1)

The compound 1-4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl-2,2-dimethylpropan-1-one (CAS: 897482-12-1) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel therapeutic agents. This benzothiazole derivative has attracted significant attention due to its unique structural features and potential pharmacological properties. Recent studies have focused on its synthesis, characterization, and biological evaluation, revealing interesting insights into its mechanism of action and therapeutic potential.

Structural analysis indicates that this compound combines a difluorobenzothiazole moiety with a piperazine ring and a dimethylpropanone group, creating a molecular architecture that may interact with multiple biological targets. The presence of fluorine atoms at the 4 and 6 positions of the benzothiazole ring is particularly noteworthy, as these modifications are known to enhance metabolic stability and membrane permeability in drug-like molecules. Recent synthetic approaches have optimized the yield and purity of this compound, with several research groups reporting improved methodologies for its preparation.

Pharmacological investigations have demonstrated that 897482-12-1 exhibits significant activity against various molecular targets. Preliminary in vitro studies suggest potent inhibitory effects on specific kinase pathways involved in inflammatory and proliferative diseases. The compound's unique structural features appear to contribute to its selective binding properties, with molecular docking studies revealing favorable interactions with key amino acid residues in target proteins. These findings have sparked interest in further developing this scaffold for potential therapeutic applications.

Recent structure-activity relationship (SAR) studies have explored modifications to the parent structure, systematically varying different functional groups to optimize pharmacological properties. These investigations have identified key structural elements responsible for the compound's biological activity while maintaining favorable drug-like characteristics. The dimethylpropanone moiety, in particular, has been shown to play a crucial role in maintaining the compound's metabolic stability and pharmacokinetic profile.

Toxicological evaluations of 897482-12-1 have provided encouraging preliminary results, with the compound demonstrating acceptable safety profiles in early-stage testing. Researchers have noted its stability under physiological conditions and favorable preliminary ADME (absorption, distribution, metabolism, and excretion) properties. These characteristics suggest potential for further development as a lead compound in drug discovery programs.

Current research directions include exploring the compound's potential applications in specific disease areas, with particular interest in its effects on neurological disorders and certain types of cancer. Several research groups are investigating its mechanism of action at the molecular level, using advanced techniques such as X-ray crystallography and cryo-EM to elucidate its binding modes with target proteins. These studies are expected to provide valuable insights for the rational design of more potent and selective derivatives.

The pharmaceutical industry has shown growing interest in this compound, with several companies filing patents related to its derivatives and potential therapeutic applications. Recent patent literature reveals innovative formulations and combination therapies incorporating 897482-12-1 or its structural analogs, indicating its potential as a valuable scaffold in drug development.

Future research directions for this compound include comprehensive in vivo efficacy studies, further optimization of its pharmacological properties, and detailed investigations into its potential off-target effects. The scientific community anticipates that continued research on 897482-12-1 and its derivatives may lead to the development of novel therapeutic agents addressing unmet medical needs in various disease areas.

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